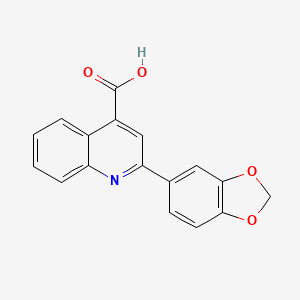

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

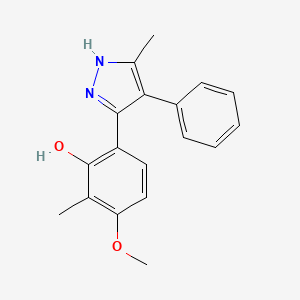

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid (2BQC) is an aromatic heterocyclic compound that is used in a variety of scientific research applications. It is a member of the quinoline class of compounds and is characterized by its unique molecular structure and properties. 2BQC has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Properties

- A study by Shankerrao et al. (2013) discussed the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, showing their significant antioxidant and antibacterial activities against various pathogens, including Enterococcus sp. and Staphylococcus aureus (Shankerrao, Bodke, & Mety, 2013).

Novel Compound Synthesis

- Gao et al. (2011) described the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, contributing to the development of new compounds in this chemical class (Gao, Liu, Jiang, & Li, 2011).

Potential in Treating Tuberculosis

- Li et al. (2019) synthesized new compounds from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, which showed significant anti-tubercular activity, suggesting potential use in tuberculosis treatment (Li, Xu, Li, Gao, & Chen, 2019).

Fluorescent Properties for Probing Applications

- Bodke, Shankerrao, and Harishkumar (2013) synthesized 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes, indicating their potential use in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).

Applications in Catalysis

- Dayan, Tercan, and Özdemir (2016) explored Ru(II) complexes with bidentate benzimidazole-based ligands derived from quinoline-2-carboxylic acid for the catalytic oxidation of benzyl alcohol, highlighting their potential in catalysis (Dayan, Tercan, & Özdemir, 2016).

Antimicrobial Screening

- Idrees et al. (2020) synthesized and evaluated the antimicrobial activity of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, again indicating the potential pharmaceutical applications of these compounds (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and gut homeostasis.

Mode of Action

It’s likely that the compound interacts with its targets by binding to the active site, thereby inhibiting the enzyme’s function .

Result of Action

Inhibition of alkaline phosphatases can lead to alterations in phosphate and lipid metabolism, potentially impacting various cellular processes .

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(20)12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOVLKMMKKJBON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)

![N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2405459.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2405462.png)